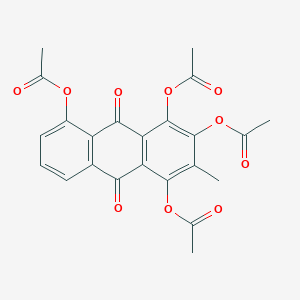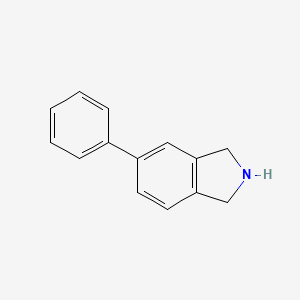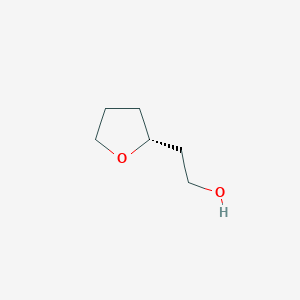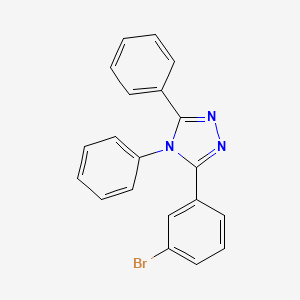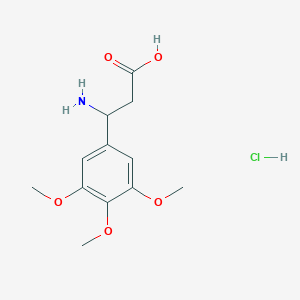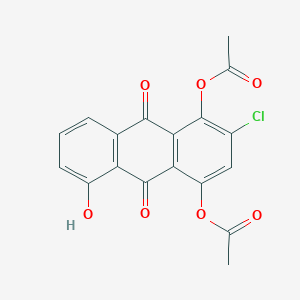
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is an organic compound derived from anthraquinone It features a complex structure with multiple functional groups, including chloro, hydroxy, and diacetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Chlorination: Anthraquinone is chlorinated to introduce the chloro group at the 2-position.
Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.
Oxidation: The compound undergoes oxidation to form the 9,10-dioxo groups.
Acetylation: Finally, the diacetate groups are introduced through acetylation reactions at the 1,4-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination, hydroxylation, oxidation, and acetylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxy group.
Reduction: The compound can be reduced to form different hydroxyanthracene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or further oxidized anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
科学的研究の応用
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.
作用機序
The mechanism of action of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in DNA synthesis and repair, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Similar structure but lacks the chloro and diacetate groups.
2-Chloro-9,10-anthraquinone: Similar but lacks the hydroxy and diacetate groups.
5-Hydroxy-9,10-anthraquinone: Similar but lacks the chloro and diacetate groups.
Uniqueness
2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
87712-27-4 |
|---|---|
分子式 |
C18H11ClO7 |
分子量 |
374.7 g/mol |
IUPAC名 |
(4-acetyloxy-3-chloro-8-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H11ClO7/c1-7(20)25-12-6-10(19)18(26-8(2)21)15-14(12)17(24)13-9(16(15)23)4-3-5-11(13)22/h3-6,22H,1-2H3 |
InChIキー |
MOORYQUMSNLMSN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


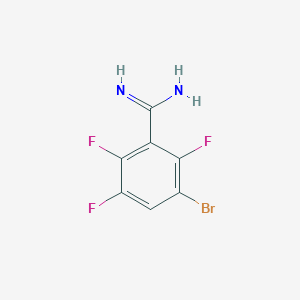
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
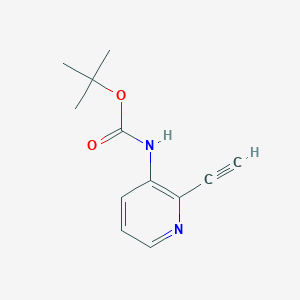
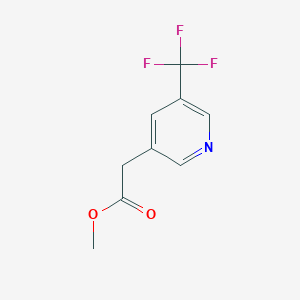
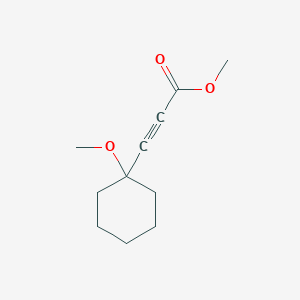
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
